molecular formula C6H14NO4P B14618410 1-diethoxyphosphoryl-N-methylformamide CAS No. 59682-40-5

1-diethoxyphosphoryl-N-methylformamide

Cat. No.: B14618410
CAS No.: 59682-40-5
M. Wt: 195.15 g/mol
InChI Key: HQZTWFWTJUALHV-UHFFFAOYSA-N
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Description

1-diethoxyphosphoryl-N-methylformamide is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. Its molecular structure consists of a diethoxyphosphoryl group attached to an N-methylformamide moiety, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-diethoxyphosphoryl-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with N-methylformamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-diethoxyphosphoryl-N-methylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various phosphoramidates, phosphine derivatives, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-diethoxyphosphoryl-N-methylformamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-diethoxyphosphoryl-N-methylformamide involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-diethoxyphosphoryl-N-methylformamide include:

Uniqueness

This compound stands out due to its unique combination of a diethoxyphosphoryl group and an N-methylformamide moiety. This structure imparts distinct reactivity and makes it a valuable reagent in various chemical transformations .

Properties

CAS No.

59682-40-5

Molecular Formula

C6H14NO4P

Molecular Weight

195.15 g/mol

IUPAC Name

1-diethoxyphosphoryl-N-methylformamide

InChI

InChI=1S/C6H14NO4P/c1-4-10-12(9,11-5-2)6(8)7-3/h4-5H2,1-3H3,(H,7,8)

InChI Key

HQZTWFWTJUALHV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)NC)OCC

Origin of Product

United States

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